2-Methoxyidazoxan

Beschreibung

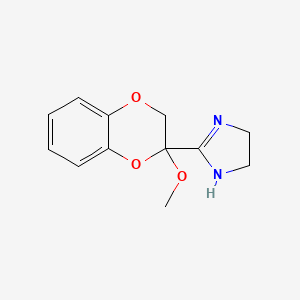

2-methoxy analog of idazoxan

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-methoxy-2H-1,4-benzodioxin-3-yl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-15-12(11-13-6-7-14-11)8-16-9-4-2-3-5-10(9)17-12/h2-5H,6-8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGWKNGAKBPTBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(COC2=CC=CC=C2O1)C3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00907762 | |

| Record name | 2-(2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102575-24-6 | |

| Record name | 2-Methoxyidazoxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102575-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyidazoxan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102575246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Methoxy-2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00907762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYIDAZOXAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E27LB7P0ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 2-Methoxyidazoxan (RX821002)

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxyidazoxan, also known as RX821002, is a potent and highly selective α2-adrenergic receptor antagonist.[1][2][3] Unlike its parent compound, idazoxan, which exhibits high affinity for both α2-adrenoceptors and I2-imidazoline binding sites, this compound demonstrates a pronounced selectivity for α2-adrenoceptors.[1] This selectivity makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of the α2-adrenergic system. This document provides an in-depth overview of its mechanism of action, supported by quantitative binding data, detailed experimental protocols, and visual diagrams of its signaling pathways.

Core Mechanism of Action: α2-Adrenergic Receptor Antagonism

The primary mechanism of action of this compound is the competitive blockade of α2-adrenergic receptors.[2] These receptors are a class of G-protein coupled receptors (GPCRs) that are crucial in regulating neurotransmitter release.

-

Presynaptic Inhibition: In the central and peripheral nervous systems, α2-adrenoceptors are predominantly located on presynaptic nerve terminals. When activated by endogenous agonists like norepinephrine, these receptors couple to inhibitory G-proteins (Gi/o).

-

Signaling Cascade: The activation of Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).

-

Antagonistic Effect: this compound binds to these receptors but does not activate them, thereby preventing the endogenous agonist from binding and initiating the inhibitory signaling cascade. This blockade leads to a disinhibition of the neuron, resulting in an increased release of neurotransmitters.

-

Inverse Agonism: Some evidence suggests that this compound can act as an inverse agonist at the α2A-adrenergic receptor. This means that in systems with constitutive (agonist-independent) receptor activity, it can reduce this basal activity, leading to an increase in cAMP levels from a suppressed state.

Receptor Binding Profile and Quantitative Data

This compound's pharmacological profile is defined by its high affinity and selectivity for α2-adrenoceptors over other receptor types, particularly I2-imidazoline sites.

Comparative Binding Affinities

Competition binding studies in rat brain cortical membranes have quantified the distinct selectivity profiles of this compound (RX821002) and its parent compound, idazoxan. The data clearly illustrates this compound's preferential binding to α2-adrenoceptors.

| Compound | Target Site | Radioligand | Ki (nM) | Species/Tissue | Reference |

| This compound (RX821002) | α2-Adrenoceptor | [³H]RX821002 | ~0.8 - 1.0 | Rat Brain Cortex | |

| I2-Imidazoline Site | [³H]Idazoxan | >10,000 | Rat Brain Cortex | ||

| Idazoxan | α2-Adrenoceptor | [³H]RX821002 | ~15 | Rat Brain Cortex | |

| I2-Imidazoline Site | [³H]Idazoxan | ~4 | Rat Brain Cortex | ||

| RS 15385-197 | α2-Adrenoceptor | [³H]RX821002 | 0.3 | Rat Brain Cortex | |

| Clonidine | α2-Adrenoceptor | [³H]RX821002 | ~1.5 | Rat Brain Cortex | |

| I2-Imidazoline Site | [³H]Idazoxan | ~40 | Rat Brain Cortex |

Note: Ki values are approximated from potency orders and comparative statements in the cited literature. Exact values can vary between studies.

Receptor Subtype Interactions

Studies in rat kidney membranes have shown that this compound binds to multiple α2-adrenoceptor subtypes, including α2B and α2D-adrenoceptors, as well as a distinct non-adrenoceptor imidazoline binding site. The affinity (Kd) for this non-adrenoceptor site was determined to be approximately 4.9 nM after masking the α2-adrenoceptors with adrenaline.

Signaling Pathways and Visualizations

The antagonistic action of this compound at the α2-adrenoceptor directly impacts intracellular signaling cascades.

Canonical α2-Adrenergic Signaling and Antagonism

The following diagram illustrates the canonical Gi-coupled signaling pathway of the α2-adrenoceptor and the point of intervention by this compound.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized pharmacological assays.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled ligand from the α2-adrenoceptor.

Objective: To determine the Ki of this compound for the α2-adrenoceptor.

Materials:

-

Membrane Preparation: Membranes from cells expressing α2-adrenoceptors or from tissue homogenates (e.g., rat cerebral cortex).

-

Radioligand: [³H]RX821002 (to label α2-adrenoceptors) or [³H]Idazoxan (to label I2-imidazoline sites).

-

Test Compound: this compound at serially diluted concentrations.

-

Non-specific Ligand: A high concentration of an unlabeled ligand (e.g., 10 µM phentolamine) to determine non-specific binding.

-

Binding Buffer: Typically 50 mM Tris-HCl, 5-10 mM MgCl₂, pH 7.4.

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

-

Detection: Liquid scintillation counter.

Methodology:

-

Reaction Setup: In triplicate, assay tubes are prepared for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific ligand), and competition (membranes + radioligand + varying concentrations of this compound).

-

Incubation: The reaction mixtures are incubated, for example, at 30°C for 60 minutes, to allow binding to reach equilibrium.

-

Termination: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Washing: Filters are washed multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.

The workflow for this protocol is visualized below.

Functional cAMP Assay

This assay measures the functional consequence of α2-adrenoceptor blockade by quantifying changes in intracellular cAMP levels.

Objective: To determine the functional potency of this compound as an antagonist by measuring its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line stably expressing the α2-adrenoceptor, such as HEK293 or CHO cells.

-

Agonist: A known α2-adrenoceptor agonist (e.g., UK-14,304 or dexmedetomidine).

-

Adenylyl Cyclase Stimulator: Forskolin, to stimulate a detectable baseline of cAMP production.

-

Test Compound: this compound at serially diluted concentrations.

-

Lysis Buffer & Detection Kit: Commercial cAMP assay kit (e.g., AlphaScreen, HTRF, or ELISA-based).

Methodology:

-

Cell Plating: Cells are seeded into 96-well or 384-well plates and grown to near confluence.

-

Pre-incubation: Cells are pre-incubated with varying concentrations of the antagonist, this compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of an α2-agonist in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.

-

Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP concentration is measured according to the detection kit's protocol.

-

Data Analysis: The ability of this compound to reverse the agonist-induced suppression of cAMP is plotted against its concentration. The IC50 or Kb (antagonist dissociation constant) is determined using non-linear regression analysis, such as a Schild plot.

Conclusion

This compound (RX821002) is a highly selective α2-adrenergic receptor antagonist. Its mechanism of action is centered on the competitive blockade of Gi/o-coupled α2-adrenoceptors, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP. This profile, distinguished by its low affinity for I2-imidazoline sites, establishes this compound as a precise and invaluable research tool for investigating the nuanced roles of the α2-adrenergic system in health and disease.

References

- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H14N2O3 | CID 108094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacological characterisation of novel alpha 2-adrenoceptor antagonists as potential brain imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxyidazoxan: A Technical Guide to a Selective Alpha-2 Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-Methoxyidazoxan (RX821002), a potent and selective antagonist of alpha-2 adrenergic receptors. This document details its binding profile, selectivity, and the experimental methodologies used to characterize its pharmacological properties.

Introduction

This compound, a derivative of idazoxan, is a critical pharmacological tool for studying the physiological and pathological roles of the alpha-2 adrenoceptor.[1] Unlike its parent compound, this compound exhibits high selectivity for alpha-2 adrenoceptors over imidazoline binding sites, making it a more precise and reliable agent for in vitro and in vivo research.[1] This guide will explore the quantitative pharmacology of this compound, detail the experimental protocols for its characterization, and illustrate the key signaling pathways and experimental workflows.

Pharmacological Profile

The defining characteristic of this compound is its high affinity and selectivity for the alpha-2 adrenoceptor subtypes (α2A, α2B, and α2C).

Binding Affinity at Alpha-2 Adrenoceptor Subtypes

Radioligand binding assays have been employed to determine the affinity of this compound for the human alpha-2 adrenoceptor subtypes. The equilibrium dissociation constants (KD) are summarized in the table below.

| Receptor Subtype | Log KD (M) | KD (nM) |

| α2A-Adrenoceptor | -8.89 ± 0.08 | 1.29 |

| α2B-Adrenoceptor | -8.66 ± 0.08 | 2.19 |

| α2C-Adrenoceptor | -8.91 ± 0.06 | 1.23 |

Data derived from inhibition of [3H]-rauwolscine binding in living cells.

Selectivity Profile

This compound's utility is underscored by its selectivity for alpha-2 adrenoceptors over other receptor types. While it binds almost exclusively to alpha-2 adrenoceptors, some interaction with other receptors, such as the 5-HT1A receptor, has been noted.[2] A comprehensive screening of its binding affinity across a wider range of receptors is an area for further investigation.

| Receptor/Site | Binding Affinity (Ki or Kd) | Selectivity (fold) vs. α2A |

| α2-Adrenoceptors | ~1.3 nM (KD) | - |

| Imidazoline I2 Sites | > 10,000 nM | > 7,500 |

| 5-HT1A Receptor | High Affinity (qualitative) | Data not available |

| Dopamine D2-like Receptors | No significant binding up to 10 µM | > 7,500 |

Signaling Pathways

Alpha-2 adrenoceptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi.[3][4] Antagonism of these receptors by this compound blocks the downstream signaling cascade initiated by endogenous agonists like norepinephrine.

Caption: Alpha-2 adrenoceptor signaling pathway.

Experimental Protocols

The characterization of this compound relies on a variety of well-established experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of this compound for its target receptors.

Objective: To quantify the affinity of this compound for alpha-2 adrenoceptor subtypes.

Materials:

-

[3H]-RX821002 (radioligand)

-

Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or specific brain regions)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Unlabeled this compound (for determining non-specific binding)

-

Competitor ligands

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, [3H]-RX821002, and varying concentrations of the unlabeled competitor ligand (e.g., this compound itself or other drugs).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding. Determine the Ki value using the Cheng-Prusoff equation.

Caption: Radioligand binding assay workflow.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in the brains of freely moving animals, providing insight into the in vivo effects of this compound.

Objective: To determine the effect of this compound on extracellular neurotransmitter concentrations in a specific brain region.

Materials:

-

Microdialysis probes

-

Stereotaxic apparatus

-

Anesthesia

-

Perfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with a sensitive detector

-

This compound solution

Procedure:

-

Probe Implantation: Anesthetize the animal and use a stereotaxic apparatus to surgically implant a microdialysis probe into the target brain region.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples to establish the basal neurotransmitter levels.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals.

-

Neurochemical Analysis: Analyze the concentration of neurotransmitters in the dialysate samples using HPLC.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels and analyze the statistical significance of any changes.

Caption: In vivo microdialysis workflow.

Schild Analysis

Schild analysis is a pharmacological method used to quantify the potency of a competitive antagonist.

Objective: To determine the pA2 value for this compound, which is a measure of its antagonist potency.

Materials:

-

Isolated tissue preparation (e.g., vas deferens, aorta) with functional alpha-2 adrenoceptors.

-

Organ bath system.

-

An alpha-2 adrenoceptor agonist (e.g., clonidine).

-

This compound solutions of varying concentrations.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in an organ bath containing a physiological salt solution.

-

Control Curve: Generate a cumulative concentration-response curve for the agonist alone.

-

Antagonist Incubation: Wash the tissue and then incubate it with a known concentration of this compound for a set period.

-

Antagonist Curve: In the presence of the antagonist, generate a second cumulative concentration-response curve for the agonist.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Data Analysis:

-

Calculate the dose ratio for each antagonist concentration (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence).

-

Create a Schild plot by plotting the log (dose ratio - 1) against the log of the antagonist concentration.

-

The x-intercept of the linear regression line is the pA2 value. A slope of 1 is indicative of competitive antagonism.

-

Conclusion

This compound is a highly selective and potent alpha-2 adrenoceptor antagonist that has proven to be an invaluable tool in pharmacological research. Its favorable selectivity profile, particularly its low affinity for imidazoline binding sites, allows for the specific investigation of alpha-2 adrenoceptor function. The experimental protocols detailed in this guide provide a framework for the continued characterization of this and other novel compounds, furthering our understanding of adrenergic signaling in health and disease.

References

- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Adrenergic receptor - Wikipedia [en.wikipedia.org]

The Pharmacological Profile of 2-Methoxyidazoxan (RX821002): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxyidazoxan (RX821002) is a potent and selective α2-adrenoceptor antagonist that has become an invaluable tool in pharmacological research. As a derivative of idazoxan, it exhibits a significantly improved selectivity profile, most notably a very low affinity for imidazoline binding sites, which makes it a more precise ligand for studying the α2-adrenergic system. This technical guide provides a comprehensive overview of the pharmacological profile of RX821002, including its binding affinity, receptor subtype selectivity, functional activity, and established experimental protocols. All quantitative data are summarized in structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

This compound, also known as RX821002, is a synthetic organic compound belonging to the benzodioxan class. It is structurally related to idazoxan but features a methoxy group at the 2-position, a modification that confers a more selective pharmacological profile. Its primary mechanism of action is the competitive blockade of α2-adrenergic receptors, which are G-protein coupled receptors involved in the regulation of neurotransmitter release and sympathetic nervous system activity. The high affinity and selectivity of RX821002 for α2-adrenoceptors over other receptor systems, such as imidazoline and serotonin receptors, have established it as a preferred radioligand and pharmacological tool for the characterization of these receptors.

Receptor Binding Profile

The affinity of RX821002 for various α2-adrenoceptor subtypes has been extensively characterized through radioligand binding assays, typically employing [3H]RX821002. These studies have revealed high-affinity binding to all α2-adrenoceptor subtypes.

Binding Affinity for α2-Adrenoceptor Subtypes

The following table summarizes the binding affinities of RX821002 for human and rat α2-adrenoceptor subtypes, expressed as dissociation constants (Kd), inhibitor constants (Ki), or pKd values.

| Receptor Subtype | Species | Parameter | Value (nM) | Reference |

| α2A | Human | pKi | ~8.2 | [1] |

| α2A | Human | Ki | ~6.3 | [1] |

| α2A | Human | KD | 1.7 ± 0.1 | [2] |

| α2B | Rat | - | 33-51% of total α2 sites | [3] |

| α2C | Human | - | - | [4] |

| α2D | Rat | pKd | 9.7 | |

| α2D | Rat | - | 15-28% of total α2 sites | |

| Non-adrenoceptor imidazoline site | Rat | KD | 4.9 ± 1.5 |

Note: The α2D-adrenoceptor in rodents is considered the pharmacological equivalent of the human α2A-adrenoceptor.

Selectivity Profile

A key feature of RX821002 is its high selectivity for α2-adrenoceptors over other receptor types, particularly imidazoline receptors, for which its predecessor, idazoxan, has a high affinity.

| Receptor/Site | Selectivity vs. α2-adrenoceptors | Reference |

| Imidazoline I1 & I2 sites | Very low affinity | |

| 5-HT1A Receptors | Relatively high affinity (acts as an antagonist) |

Functional Activity

Antagonist Activity

RX821002 functions as a competitive antagonist at α2-adrenoceptors. This has been demonstrated in various in vitro and in vivo functional assays. For instance, in pig nasal mucosa, RX821002 potently inhibits contractions induced by the α2-adrenoceptor agonist BHT-920, with a pKb value of 8.31 ± 0.35. In vivo studies using microdialysis in rats have shown that local administration of RX821002 into the bed nucleus of the stria terminalis significantly increases basal extracellular levels of norepinephrine, consistent with the blockade of presynaptic α2-autoreceptors that normally inhibit norepinephrine release.

Inverse Agonist Activity

There is evidence to suggest that RX821002 may act as an inverse agonist at α2A-adrenoceptors. Inverse agonism refers to the ability of a ligand to reduce the constitutive activity of a receptor in the absence of an agonist. In cell culture systems expressing constitutively active α2A-adrenoceptors, RX821002 has been shown to reduce basal signaling. This property can be significant in experimental systems with high receptor expression or in certain pathological states.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptors

This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of [3H]RX821002 in a target tissue or cell preparation.

4.1.1. Membrane Preparation

-

Homogenize dissected tissue or cultured cells in 20 volumes of ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.

-

Centrifuge the supernatant at high speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

4.1.2. Binding Assay

-

Set up the assay in a 96-well plate with a final volume of 250 µL per well.

-

For total binding , add membrane preparation (typically 50-120 µg of protein for tissue or 3-20 µg for cells), varying concentrations of [3H]RX821002 (e.g., 0.2 - 20 nM), and assay buffer.

-

For non-specific binding , add the same components as for total binding, but also include a high concentration of an unlabeled competing ligand (e.g., 10 µM phentolamine or unlabeled RX821002) to saturate the specific binding sites.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

4.1.3. Separation and Counting

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with an appropriate scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

4.1.4. Data Analysis

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Plot the specific binding against the concentration of [3H]RX821002.

-

Analyze the resulting saturation curve using non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd (dissociation constant, a measure of affinity) and Bmax (maximum number of binding sites).

In Vivo Microdialysis for Norepinephrine Release

This protocol outlines the general procedure for using in vivo microdialysis to assess the effect of RX821002 on neurotransmitter release.

4.2.1. Probe Implantation

-

Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.

-

Surgically implant a microdialysis probe into the specific brain region of interest (e.g., prefrontal cortex, hippocampus).

4.2.2. Perfusion and Sample Collection

-

Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

-

Allow the preparation to stabilize for a period (e.g., 1-2 hours) after probe implantation.

-

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

4.2.3. Drug Administration and Analysis

-

After establishing a stable baseline of norepinephrine levels in the dialysate, administer RX821002 (e.g., systemically via intraperitoneal injection or locally via reverse dialysis through the probe).

-

Continue collecting dialysate samples to measure the effect of the drug on norepinephrine levels.

-

Analyze the concentration of norepinephrine in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Visualizations

Signaling Pathway of α2-Adrenoceptors

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. [3H]RX821002: a new tool for the identification of alpha 2A-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of norepinephrine release from the rat bed nucleus of the stria terminalis: in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Whole-cell radioligand saturation binding [protocols.io]

The Selective α2-Adrenoceptor Antagonist 2-Methoxyidazoxan: An In-Depth Technical Guide on its Effects on the Central Noradrenergic System

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyidazoxan (2-MeO-IdB), also known as RX821002, is a potent and selective antagonist of α2-adrenergic receptors (α2-ARs). Unlike its predecessor, idazoxan, 2-MeO-IdB exhibits significantly lower affinity for I2-imidazoline binding sites, making it a more precise tool for investigating the physiological and pharmacological roles of α2-adrenoceptors in the central nervous system (CNS). This technical guide provides a comprehensive overview of the effects of this compound on the central noradrenergic system, detailing its binding characteristics, functional activity, and impact on neurotransmitter dynamics and behavior. The information is presented to aid researchers, scientists, and drug development professionals in their understanding and utilization of this important pharmacological agent.

Core Mechanism of Action: α2-Adrenoceptor Antagonism

The central noradrenergic system, originating primarily from the locus coeruleus, plays a crucial role in regulating arousal, attention, stress, and mood. The activity of noradrenergic neurons is tightly controlled by a negative feedback loop mediated by presynaptic α2-autoreceptors. Norepinephrine (NE) released into the synaptic cleft binds to these autoreceptors, which are Gαi-protein coupled, leading to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in further NE release.

This compound exerts its primary effect by blocking these presynaptic α2-autoreceptors. By preventing the binding of endogenous norepinephrine, 2-MeO-IdB disinhibits the noradrenergic neuron, leading to an increase in the firing rate of these neurons and a subsequent enhancement of norepinephrine release into the synapse. This action effectively amplifies noradrenergic signaling in various brain regions.

Signaling Pathway of α2-Adrenoceptor Antagonism by this compound

In Vivo Effects of 2-Methoxyidazoxan on Neurotransmitter Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo effects of 2-Methoxyidazoxan (2-MXI), also known as idazoxan, on neurotransmitter release. 2-MXI is a selective α2-adrenoceptor antagonist that has been instrumental in elucidating the role of the noradrenergic system in modulating the release of other key neurotransmitters. This document summarizes key quantitative data from pivotal studies, details the experimental protocols used to obtain these findings, and provides visualizations of the underlying mechanisms and workflows.

Core Findings: Modulation of Dopamine and Noradrenaline Release

In vivo microdialysis studies in freely moving rats have demonstrated that 2-MXI significantly and preferentially increases the extracellular levels of dopamine (DA) in the medial prefrontal cortex (mPFC) and noradrenaline (NA) in the hippocampus.

Quantitative Effects of this compound on Neurotransmitter Release

The following tables summarize the dose-dependent effects of systemically administered 2-MXI on the release of dopamine and noradrenaline in specific brain regions of rats.

Table 1: Effect of this compound on Dopamine Release in the Medial Prefrontal Cortex

| Dosage (mg/kg, s.c.) | Maximum Increase in Dopamine Output (% of Baseline ± SEM) | Brain Region | Animal Model | Reference |

| 0.5 | ~150 ± 15 | Medial Prefrontal Cortex | Rat | [1] |

| 1.0 | ~200 ± 20 | Medial Prefrontal Cortex | Rat | [1] |

| 2.0 | ~250 ± 25 | Medial Prefrontal Cortex | Rat | [1] |

Table 2: Effect of this compound on Noradrenaline Release in the Hippocampus

| Dosage (mg/kg) | Maximum Increase in Noradrenaline Output (% of Baseline) | Brain Region | Animal Model | Reference |

| 1 | ~150 | Hippocampus | Rat | [2] |

| 3 | ~200 | Hippocampus | Rat | [2] |

| 10 | ~250 | Hippocampus | Rat |

Signaling Pathways and Mechanisms of Action

2-MXI exerts its effects primarily by blocking presynaptic α2-adrenergic autoreceptors located on noradrenergic neurons. This action inhibits the negative feedback mechanism that normally restricts noradrenaline release, leading to an increase in synaptic noradrenaline concentrations. The elevated noradrenaline levels, in turn, influence the release of other neurotransmitters, such as dopamine, in brain regions like the mPFC.

Experimental Protocols

The data presented in this guide were primarily generated using in vivo microdialysis in freely moving rats. This technique allows for the continuous sampling of extracellular fluid from specific brain regions to measure neurotransmitter concentrations.

In Vivo Microdialysis in Freely Moving Rats

1. Animal Preparation and Surgery:

-

Adult male Wistar or Sprague-Dawley rats are typically used.

-

Animals are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame.

-

A guide cannula is implanted, targeting the brain region of interest (e.g., medial prefrontal cortex or hippocampus). The cannula is secured to the skull with dental cement.

-

Animals are allowed a recovery period of at least 48 hours post-surgery.

2. Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe (e.g., with a 2-4 mm membrane length) is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min) using a microinfusion pump.

-

A stabilization period of at least 2 hours is allowed for the establishment of a stable baseline of neurotransmitter levels.

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.

3. Drug Administration:

-

This compound or vehicle is administered systemically (e.g., subcutaneously, s.c.).

-

Dialysate collection continues for a specified period post-injection to monitor changes in neurotransmitter levels.

4. Neurochemical Analysis:

-

The concentrations of dopamine and noradrenaline in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

The system is calibrated with standard solutions of known neurotransmitter concentrations.

-

Data are typically expressed as a percentage of the mean baseline concentration.

Logical Relationships in 2-MXI's Effect on Neurotransmission

The preferential increase of dopamine in the mPFC by 2-MXI, despite its primary action on noradrenergic neurons, highlights the intricate interplay between these neurotransmitter systems in this brain region. The current hypothesis suggests that the increased noradrenaline release from terminals in the mPFC acts on local circuits to enhance dopamine release.

This technical guide provides a concise yet comprehensive overview of the in vivo effects of this compound on neurotransmitter release. The presented data and methodologies are crucial for researchers and drug development professionals working on the modulation of noradrenergic and dopaminergic systems for therapeutic applications.

References

2-Methoxyidazoxan and its Interaction with Imidazoline Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxyidazoxan (2-MXI), a selective α2-adrenergic receptor antagonist, and its interaction with the distinct subtypes of imidazoline receptors (I1, I2, and I3). While primarily recognized for its high affinity for α2-adrenoceptors, 2-MXI also exhibits a nuanced pharmacological profile at imidazoline binding sites. This document details the binding affinities of 2-MXI, explores the signaling pathways of imidazoline receptors, and provides standardized experimental protocols for the characterization of these interactions. The information is intended to serve as a foundational resource for researchers in pharmacology and drug development investigating the therapeutic potential of imidazoline receptor ligands.

Introduction to this compound and Imidazoline Receptors

This compound (also known as RX821002) is a derivative of the α2-antagonist idazoxan, characterized by a methoxy group at the 2-position of the benzodioxan ring[1]. This structural modification significantly enhances its selectivity for α2-adrenoceptors over imidazoline I2 receptors[2][3]. Imidazoline receptors are a family of non-adrenergic binding sites that are broadly classified into three main subtypes:

-

I1-Imidazoline Receptors: Primarily located in the plasma membrane, these receptors are implicated in the central regulation of blood pressure[2][4].

-

I2-Imidazoline Receptors: These receptors are predominantly found on the outer mitochondrial membrane and are associated with various neurological conditions and pain modulation. They are considered allosteric binding sites on monoamine oxidase (MAO).

-

I3-Imidazoline Receptors: Located in pancreatic β-cells, these receptors are involved in the regulation of insulin secretion.

The study of ligands like 2-MXI is crucial for dissecting the distinct physiological roles of α2-adrenoceptors and imidazoline receptor subtypes.

Quantitative Binding Profile of this compound

The following tables summarize the binding affinities (Ki) of this compound and related compounds at imidazoline and α2-adrenergic receptors.

Table 1: Binding Affinity of this compound at Imidazoline and α2-Adrenergic Receptors

| Ligand | I1-Imidazoline Receptor (Ki, nM) | I2-Imidazoline Receptor (Ki, nM) | α2-Adrenoceptor (Ki, nM) |

| This compound (RX821002) | 226 ± 73 | >10,000 | 0.3 - 2.5 |

Note: A higher Ki value indicates lower binding affinity.

Table 2: Comparative Binding Affinities of Select Ligands

| Ligand | I1-Imidazoline Receptor (Ki, nM) | I2-Imidazoline Receptor (Ki, nM) | α2-Adrenoceptor (Ki, nM) |

| Idazoxan | ~5-20 | ~2-10 | ~5-15 |

| Clonidine | ~3-10 | >1,000 | ~1-5 |

| Moxonidine | ~3-5 | >1,000 | ~200-500 |

| Efaroxan | ~10-30 | ~50-100 | ~10-20 |

| Rauwolscine | >10,000 | >10,000 | ~1-3 |

Note: These values are approximate and can vary depending on the tissue preparation and experimental conditions.

Imidazoline Receptor Signaling Pathways

The signaling cascades initiated by the activation of imidazoline receptor subtypes are distinct and are visualized below.

References

- 1. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 3. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazoline antihypertensive drugs: selective i(1) -imidazoline receptors activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An Exploratory Technical Guide on the Physiological Effects of 2-Methoxyidazoxan

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the physiological effects of 2-Methoxyidazoxan (also known as RX821002), a potent and selective α2-adrenoceptor antagonist. This guide synthesizes key findings on its binding characteristics, mechanism of action, and physiological impacts, with a focus on its neurological and potential therapeutic effects.

Core Mechanism of Action: Selective α2-Adrenoceptor Antagonism

This compound functions as a highly selective antagonist for α2-adrenergic receptors. Unlike its parent compound, idazoxan, it demonstrates significantly lower affinity for non-adrenergic imidazoline binding sites, making it a more precise tool for studying the α2-adrenoceptor system.[1][2] The primary mechanism involves blocking presynaptic α2-autoreceptors on noradrenergic neurons. This action inhibits the negative feedback loop that normally restricts norepinephrine (NE) release, thereby leading to an increase in synaptic NE concentrations.[3]

The downstream signaling cascade initiated by α2-adrenoceptor activation (and consequently blocked by this compound) is mediated by an inhibitory G-protein (Gi). Activation of the α2-receptor leads to the inhibition of adenylyl cyclase, which results in decreased intracellular concentrations of cyclic AMP (cAMP). By antagonizing this receptor, this compound prevents this decrease, effectively increasing cAMP signaling and subsequent downstream cellular responses.

Quantitative Data Summary

Binding Affinity of this compound

Radioligand binding assays using [3H]RX821002 have been employed to determine the dissociation constant (Kd) of this compound at various α2-adrenoceptor subtypes. A lower Kd value signifies a higher binding affinity. The data consistently show high affinity across all subtypes, with some selectivity observed.

| Receptor Subtype | Tissue/Cell Line Source | Dissociation Constant (Kd) in nM | Reference |

| α2A | CHO-C10 Cells | 0.29 | [4] |

| α2B | Neonatal Rat Lung | 1.05 | [4] |

| α2C | Opossum Kidney (OK) Cells | 0.37 | |

| α2D | Bovine Pineal Gland | 0.19 | |

| α2A (Human) | Human Intestinal Mucosa | 1.1 ± 0.5 |

Note: The α2D subtype in bovine is homologous to the human α2A subtype. Other studies have reported selectivity for α2D over α2A subtypes with pKd values of 9.7 and 8.2, respectively.

Physiological Effects

Direct quantitative data on the physiological effects of this compound are limited in the reviewed literature. However, studies on the closely related α2-antagonist, idazoxan, provide valuable insights into the expected effects. It is important to note that while informative, these values are for idazoxan and may not be identical for its 2-methoxy derivative.

| Physiological Parameter | Brain Region | Effect of Idazoxan | Reference |

| Dopamine Output | Medial Prefrontal Cortex | Marked increase | |

| Dopamine Output | Striatum / Nucleus Accumbens | No significant effect |

Disclaimer: The data in this table pertains to Idazoxan, not this compound. It is presented as a proxy due to the limited availability of specific quantitative data for this compound.

Key Experimental Protocols

Radioligand Binding Assay for Affinity Determination

This protocol outlines a typical competitive binding assay to determine the affinity (Ki) of a compound for α2-adrenoceptors using [3H]RX821002.

Methodology:

-

Membrane Preparation: Tissues or cells expressing α2-adrenoceptors are homogenized in a cold buffer (e.g., 25 mM glycylglycine). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined via a standard assay (e.g., BCA).

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [3H]RX821002 (typically near its Kd value) and varying concentrations of the unlabeled competitor drug (e.g., this compound).

-

Defining Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a known α2-agonist or antagonist (e.g., 100 µM norepinephrine) to determine non-specific binding.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as a function of the competitor concentration to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Neuroprotection Study in a Rat Model of Parkinson's Disease

This protocol describes a common method for evaluating the neuroprotective potential of a compound like this compound in a 6-hydroxydopamine (6-OHDA)-induced rat model of Parkinson's disease.

Methodology:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are typically used.

-

Drug Administration: Animals are divided into groups: Sham, Vehicle + 6-OHDA, and this compound + 6-OHDA. The treatment group receives this compound (dose determined by pilot studies) via a specified route (e.g., intraperitoneal injection) for a period before and/or after the 6-OHDA lesioning.

-

Stereotaxic Surgery (6-OHDA Lesion):

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A solution of 6-hydroxydopamine (e.g., 8-10 µg in 4 µL of saline with 0.2% ascorbic acid to prevent oxidation) is prepared.

-

Using precise coordinates relative to bregma, the 6-OHDA solution is slowly injected unilaterally into a key dopaminergic pathway, such as the medial forebrain bundle (MFB), to induce degeneration of nigrostriatal neurons.

-

-

Behavioral Testing: After a recovery period (e.g., 2-3 weeks), motor deficits are assessed. A common test is the apomorphine-induced rotation test, where a dopamine agonist causes contralateral rotations in lesioned animals. A reduction in the number of rotations in the treated group compared to the vehicle group suggests a neuroprotective effect.

-

Post-mortem Analysis: At the end of the study, animals are euthanized, and their brains are collected.

-

Neurochemical Analysis: The striatum and substantia nigra are dissected. Dopamine and its metabolites are quantified using High-Performance Liquid Chromatography (HPLC). A successful lesion typically results in a >90% depletion of striatal dopamine on the ipsilateral side. Neuroprotection is indicated by a significant preservation of dopamine levels in the treated group.

-

Immunohistochemistry: Brain sections are stained for Tyrosine Hydroxylase (TH), an enzyme marker for dopaminergic neurons. The number of TH-positive cells in the substantia nigra is counted to quantify neuronal survival.

-

Conclusion and Future Directions

This compound is a valuable pharmacological tool due to its high affinity and selectivity for α2-adrenoceptors. Its ability to increase norepinephrine release points to potential applications in conditions where noradrenergic function is compromised. Exploratory studies suggest a potential neuroprotective role, particularly in models of Parkinson's disease, which warrants further investigation. Future research should focus on obtaining robust quantitative data on its in vivo physiological effects, including dose-response relationships for changes in neurotransmitter levels, blood pressure, and heart rate. Elucidating the precise downstream consequences of α2-adrenoceptor blockade in different brain regions will be crucial for translating these preclinical findings into potential therapeutic strategies.

References

- 1. Acute hypertension reveals depressor and vasodilator effects of cannabinoids in conscious rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative stress and dopamine depletion in an intrastriatal 6-hydroxydopamine model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Idazoxan preferentially increases dopamine output in the rat medial prefrontal cortex at the nerve terminal level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Probing Alpha-2 Adrenoceptor Function: A Technical Guide to 2-Methoxyidazoxan

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyidazoxan (RX821002) is a potent and selective antagonist of alpha-2 (α2) adrenoceptors. Its utility as a research tool lies in its ability to discriminate between α2-adrenoceptors and non-adrenergic I2-imidazoline binding sites, a challenge with the parent compound, idazoxan.[1] This selectivity makes this compound an invaluable instrument for elucidating the physiological and pathological roles of α2-adrenoceptor subtypes in the central and peripheral nervous systems. This technical guide provides an in-depth overview of this compound, including its binding profile, functional effects, and detailed experimental protocols for its use in probing α2-adrenoceptor function.

Core Properties of this compound

This compound is a derivative of idazoxan, distinguished by a methoxy group at the 2-position of the benzodioxan ring.[2] This structural modification significantly enhances its selectivity for α2-adrenoceptors over I2-imidazoline sites.[1][3]

Binding Affinity and Selectivity

This compound exhibits high affinity for all three subtypes of the α2-adrenoceptor (α2A, α2B, and α2C).[4] Its primary advantage is its markedly lower affinity for I2-imidazoline sites compared to idazoxan, thus providing a more precise tool for studying α2-adrenoceptor-mediated effects.

Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Related Compounds

| Compound | α2-Adrenoceptors | I2-Imidazoline Sites | Reference |

| This compound (RX821002) | High Affinity (Sub-nanomolar to low nanomolar range) | Low Affinity (>10 µM) | |

| Idazoxan | High Affinity | High Affinity | |

| RS 15385-197 | 0.3 | >10,000 | |

| Clonidine | High Affinity (Agonist) | Moderate Affinity |

Note: Specific Ki values can vary depending on the tissue preparation and experimental conditions.

In studies on rat kidney membranes, [3H]RX821002 has been used to identify the presence of α2B and α2D-adrenoceptor subtypes, alongside a non-adrenoceptor imidazoline binding site.

Alpha-2 Adrenoceptor Signaling Pathways

Alpha-2 adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors by endogenous agonists like norepinephrine and epinephrine initiates a cascade of intracellular events. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

However, α2-adrenoceptor signaling is complex and can involve other pathways, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, inhibition of voltage-gated calcium channels, and activation of the mitogen-activated protein kinase (MAPK) and Akt pathways.

Figure 1. Canonical Alpha-2 Adrenoceptor Signaling Pathway.

Experimental Protocols for Probing Alpha-2 Receptor Function

The following are detailed methodologies for key experiments utilizing this compound.

Radioligand Binding Assays

Radioligand binding assays are fundamental for characterizing the affinity and density of receptors. [3H]this compound ([3H]RX821002) is a commonly used radioligand for labeling α2-adrenoceptors.

Objective: To determine the binding affinity (Ki) of this compound and other compounds for α2-adrenoceptors.

Materials:

-

[3H]RX821002 (Radioligand)

-

Tissue homogenates or cell membranes expressing α2-adrenoceptors

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

This compound (unlabeled, for competition)

-

Glass fiber filters

-

Scintillation fluid

-

Filtration apparatus

-

Scintillation counter

Protocol:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed concentration of [3H]RX821002 (typically around its Kd value) to each well.

-

Competition: Add increasing concentrations of unlabeled this compound or other competing ligands to the wells. For determining total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of a non-radiolabeled α2-adrenergic ligand (e.g., 10 µM phentolamine).

-

Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2. Radioligand Binding Assay Workflow.

Functional Assays

Functional assays measure the consequence of receptor binding, providing information on the efficacy of a ligand (agonist, antagonist, or inverse agonist).

This assay measures the activation of G proteins, an early event in GPCR signaling. Antagonists like this compound will inhibit agonist-stimulated GTPγS binding.

Objective: To determine the ability of this compound to antagonize agonist-induced G protein activation.

Materials:

-

[35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

Cell membranes expressing α2-adrenoceptors

-

Assay buffer (containing GDP, MgCl2)

-

An α2-adrenoceptor agonist (e.g., norepinephrine, UK14,304)

-

This compound

-

Scintillation proximity assay (SPA) beads or filtration apparatus

-

Scintillation counter

Protocol:

-

Pre-incubation: Incubate the cell membranes with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of the α2-adrenoceptor agonist to stimulate the receptors.

-

GTPγS Binding: Add [35S]GTPγS to the reaction mixture and incubate to allow for binding to the activated G proteins.

-

Termination and Detection: If using a filtration assay, terminate the reaction by rapid filtration and wash the filters. If using an SPA, add SPA beads that will bind the membranes and emit light when the radiolabel is in close proximity.

-

Counting: Measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the [35S]GTPγS binding as a function of the this compound concentration to determine the IC50 for inhibition of agonist-stimulated binding.

This assay measures the downstream effect of Gi/o protein activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. This compound will reverse the agonist-induced inhibition of cAMP accumulation.

Objective: To quantify the antagonistic effect of this compound on agonist-mediated inhibition of cAMP production.

Materials:

-

Whole cells expressing α2-adrenoceptors

-

Forskolin (an adenylyl cyclase activator)

-

An α2-adrenoceptor agonist

-

This compound

-

cAMP assay kit (e.g., ELISA, HTRF)

Protocol:

-

Cell Culture: Plate the cells and allow them to adhere.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase and increase basal cAMP levels. Concurrently, add the α2-adrenoceptor agonist to inhibit this stimulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.

-

Data Analysis: The agonist will cause a dose-dependent decrease in forskolin-stimulated cAMP levels. This compound will cause a rightward shift in the agonist dose-response curve, from which the antagonist's potency (Kb) can be calculated. Some studies have also shown that this compound can act as an inverse agonist, reversing constitutive receptor activity in some systems.

Figure 3. Logic of Functional Assays.

In Vivo Applications

This compound is also utilized in in vivo studies to investigate the physiological roles of α2-adrenoceptors. For instance, it has been used to study the involvement of these receptors in the regulation of neurotransmitter release, cardiovascular function, and behavior. In such studies, this compound can be administered systemically or directly into specific brain regions to antagonize the effects of endogenous or exogenous α2-adrenoceptor agonists.

Conclusion

This compound is a cornerstone tool for the pharmacological investigation of α2-adrenoceptors. Its high affinity and, most importantly, its selectivity over I2-imidazoline sites, allow for a more precise dissection of α2-adrenoceptor function than was possible with its predecessor, idazoxan. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies, from basic receptor characterization to complex in vivo functional analyses. By employing these methods, the scientific community can continue to unravel the intricate roles of α2-adrenoceptors in health and disease, paving the way for the development of novel therapeutics.

References

- 1. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C12H14N2O3 | CID 108094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 2-Methoxyidazoxan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyidazoxan, also known as RX821002, is a potent and selective α2-adrenergic receptor antagonist.[1] It belongs to the imidazoline class of compounds and is structurally derived from idazoxan through the introduction of a methoxy group at the 2-position of the benzodioxan ring system. This modification significantly enhances its selectivity for α2-adrenoceptors over imidazoline I2 binding sites, making it a valuable pharmacological tool for studying the physiological and pathological roles of the α2-adrenoceptor subtypes (α2A, α2B, α2C, and α2D).[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, including quantitative binding data, detailed experimental protocols, and a review of its signaling pathways.

Core Structure and Pharmacophore

The chemical structure of this compound consists of a 1,4-benzodioxan ring system linked to a 4,5-dihydro-1H-imidazole (imidazoline) ring. The key structural features contributing to its pharmacological activity are:

-

The Imidazoline Ring: Essential for binding to the adrenergic receptor.

-

The Benzodioxan Core: Provides a rigid scaffold for the molecule.

-

The 2-Methoxy Group: Crucial for conferring high selectivity for α2-adrenoceptors over imidazoline I2 sites.

Structure-Activity Relationship (SAR)

The SAR of this compound and its analogs reveals several key principles governing their affinity and selectivity for α2-adrenergic receptors.

The Importance of the 2-Alkoxy Substitution

The introduction of an alkoxy group at the 2-position of the idazoxan scaffold is a critical determinant of α2-adrenoceptor selectivity. While idazoxan itself binds to both α2-adrenoceptors and I2 imidazoline sites, the presence of the 2-methoxy group in this compound significantly reduces its affinity for I2 sites, thereby enhancing its selectivity for the α2-adrenoceptor.[1]

Studies on a series of 2-alkyl and 2-alkoxy analogs of idazoxan have demonstrated that the nature of the substituent at this position influences both potency and selectivity. Increasing the size of the alkyl group can, in some cases, enhance antagonist potency at α2-adrenoceptors. For instance, 2-ethyl and 2-n-propyl analogs of idazoxan have shown improved α2-adrenoceptor affinity and antagonist potency.[2]

Quantitative Data Presentation

The binding affinities of this compound and related compounds for various α2-adrenoceptor subtypes are summarized in the tables below. The data is presented as Ki (nM) or pKi values, which are inversely proportional to the binding affinity (a lower Ki or a higher pKi indicates a higher affinity).

| Compound | Receptor Subtype | Ki (nM) | Reference |

| This compound (RX821002) | α2A (human) | 0.6 | [2] |

| α2A (rat cortex) | 0.30 ± 0.03 | ||

| α2B (neonatal rat lung) | 0.9 | ||

| α2C (OK cells) | 0.37 | ||

| α2D (bovine pineal) | 0.19 | ||

| Idazoxan | α2A (human) | - | |

| α2B (neonatal rat lung) | - | ||

| α2C (OK cells) | - | ||

| Yohimbine | α2A (rat) | - | |

| Rauwolscine | α2A (rat) | - | |

| Prazosin | α2A (human) | >1000 | |

| α2B (neonatal rat lung) | - |

| Compound | Receptor | pKi (human spinal cord) | Reference |

| This compound (RX821002) | α2-Adrenoceptor | - | |

| Prazosin | α2-Adrenoceptor | - | |

| Oxymetazoline | α2-Adrenoceptor | - | |

| Clonidine | α2-Adrenoceptor | - | |

| UK 14,304 | α2-Adrenoceptor | - | |

| Rauwolscine | α2-Adrenoceptor | - | |

| Yohimbine | α2-Adrenoceptor | - | |

| Idazoxan | α2-Adrenoceptor | - | |

| SKF 104078 | α2-Adrenoceptor | - |

Note: A comprehensive table with directly comparable Ki values for a full series of 2-alkoxyidazoxan analogs across all α2 subtypes from a single study is not available in the public domain. The data presented is compiled from multiple sources.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for α2-adrenergic receptor subtypes using [3H]RX821002.

1. Materials:

-

Radioligand: [3H]RX821002 (specific activity ~70-90 Ci/mmol)

-

Cell Membranes: Membranes from CHO-K1 cells stably expressing the desired human α2-adrenoceptor subtype (α2A, α2B, or α2C).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Including this compound and other unlabelled ligands.

-

Scintillation Cocktail.

-

GF/B glass-fiber filters.

-

96-well plates.

2. Membrane Preparation:

-

Grow CHO-K1 cells expressing the specific α2-adrenoceptor subtype to confluency.

-

Harvest the cells and homogenize them in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a Bradford or BCA assay.

-

Store the membrane preparations at -80°C until use.

3. Assay Procedure:

-

On the day of the assay, thaw the membrane preparations and dilute them in binding buffer to the desired protein concentration.

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) or 10 µM of an unlabelled α2-antagonist like yohimbine (for non-specific binding).

-

50 µL of various concentrations of the test compound.

-

50 µL of [3H]RX821002 (at a final concentration close to its Kd, typically 0.5-2 nM).

-

100 µL of the diluted cell membrane preparation.

-

-

Incubate the plates at 25°C for 60-90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through GF/B glass-fiber filters using a cell harvester.

-

Wash the filters three times with 5 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with 5 mL of scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Inverse Agonism (cAMP Accumulation)

This protocol describes a functional assay to measure the ability of this compound to act as an inverse agonist by measuring its effect on forskolin-stimulated cAMP accumulation in cells expressing α2-adrenergic receptors.

1. Materials:

-

Cell Line: CHO-K1 cells stably expressing the human α2A-adrenoceptor.

-

Cell Culture Medium: DMEM/F12 supplemented with 10% FBS and appropriate antibiotics.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), pH 7.4.

-

Forskolin.

-

Test Compounds: Including this compound.

-

cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).

2. Cell Culture and Plating:

-

Culture the CHO-K1-α2A cells in T75 flasks until they reach 80-90% confluency.

-

Harvest the cells and seed them into 96-well plates at a density of 20,000-40,000 cells per well.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

3. Assay Procedure:

-

On the day of the assay, aspirate the cell culture medium from the wells.

-

Wash the cells once with 100 µL of pre-warmed stimulation buffer (without IBMX).

-

Add 50 µL of stimulation buffer containing various concentrations of the test compound (this compound) to the wells.

-

Pre-incubate the plates at 37°C for 15 minutes.

-

Add 50 µL of stimulation buffer containing a submaximal concentration of forskolin (e.g., 1-10 µM, to be determined empirically) to all wells.

-

Incubate the plates at 37°C for 30 minutes.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

4. cAMP Measurement and Data Analysis:

-

Measure the intracellular cAMP levels using the chosen cAMP assay kit.

-

Generate a standard curve using known concentrations of cAMP.

-

Plot the cAMP concentration against the logarithm of the test compound concentration.

-

Determine the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation. An inverse agonist will produce a concentration-dependent decrease in the forskolin-stimulated cAMP levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway of α2-adrenergic receptors and the workflows for the experimental protocols described above.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Multiple alpha 2 adrenergic receptor subtypes. I. Comparison of [3H]RX821002-labeled rat R alpha-2A adrenergic receptors in cerebral cortex to human H alpha2A adrenergic receptor and other populations of alpha-2 adrenergic subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Methoxyidazoxan: A Technical Guide to its Pharmacological Profile and History

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction

2-Methoxyidazoxan (also known as RX821002) is a potent and highly selective α2-adrenoceptor antagonist that has played a significant role as a research tool in pharmacology.[1] It is a derivative of the earlier α2-adrenoceptor antagonist, idazoxan.[1] The development of this compound was driven by the need for a ligand with greater selectivity for α2-adrenoceptors over imidazoline I2 binding sites, a characteristic where idazoxan showed limitations.[1] This high selectivity has made this compound an invaluable tool for characterizing α2-adrenoceptor subtypes and elucidating their physiological roles. This guide provides an in-depth look at the history, development, and pharmacological profile of this compound.

History and Development

The development of this compound stems from research into imidazoline-based compounds that interact with adrenergic receptors. Its parent compound, idazoxan, while a potent α2-adrenoceptor antagonist, also exhibits high affinity for non-adrenergic I2-imidazoline sites.[1] To improve selectivity, chemical modifications were explored, leading to the synthesis of 2-alkoxy analogues of idazoxan. The introduction of a methoxy group at the 2-position of the idazoxan structure resulted in this compound (RX821002), a compound that binds almost exclusively to α2-adrenoceptors with very low affinity for imidazoline sites. This enhanced selectivity has been instrumental in differentiating the pharmacological effects mediated by α2-adrenoceptors from those mediated by imidazoline binding sites. While there is extensive literature on the synthesis of related 2-oxazolines and 2-imidazolines, the specific synthetic route for this compound is proprietary to its developers. However, it can be inferred that its synthesis involves the reaction of an appropriate benzodioxan precursor with a reagent to form the imidazoline ring.

Pharmacological Profile

This compound is characterized by its high affinity and selectivity for α2-adrenoceptors. It acts as a competitive antagonist, blocking the effects of endogenous catecholamines such as norepinephrine and epinephrine at these receptors.

Binding Affinity

Radioligand binding studies have been crucial in determining the affinity of this compound for various α2-adrenoceptor subtypes. The tritiated form, [3H]RX821002, is widely used for this purpose. The tables below summarize the binding affinities (Kd and pKd) of this compound for different α2-adrenoceptor subtypes from various tissue and cell line preparations.

Table 1: Dissociation Constants (Kd) of [3H]RX821002 for α2-Adrenoceptor Subtypes

| Receptor Subtype | Tissue/Cell Line | Kd (nM) | Reference |

| α2A | CHO-C10 cells | 0.29 | |

| α2B | Neonatal rat lung | 1.05 | |

| α2C | OK cells | 0.37 | |

| α2D | Bovine pineal gland | 0.19 | |

| Non-adrenoceptor site | Rat kidney (in the presence of adrenaline) | 4.9 ± 1.5 |

Table 2: pKd Values of RX821002 for α2-Adrenoceptor Subtypes

| Receptor Subtype | pKd | Reference |

| α2A | 8.2 | |

| α2D | 9.7 |

These data indicate that this compound is a high-affinity ligand for all major α2-adrenoceptor subtypes, with some studies suggesting a degree of selectivity for the α2D subtype.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of α2-adrenoceptors. These receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein, Gi.

Signaling Pathway

Activation of α2-adrenoceptors by an agonist like norepinephrine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). By blocking the receptor, this compound prevents this signaling cascade, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels. Presynaptically, α2-adrenoceptors function as autoreceptors, inhibiting the release of norepinephrine. Antagonism by this compound blocks this negative feedback loop, resulting in an increased release of norepinephrine into the synaptic cleft.

Key Experiments and Methodologies

The pharmacological properties of this compound have been defined through a series of key in vitro and in vivo experiments.

Radioligand Binding Assays

These assays are fundamental for determining the affinity and selectivity of this compound for its target receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Target tissue (e.g., rat cerebral cortex) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove debris, followed by high-speed centrifugation to pellet the membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Assay Incubation:

-

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of [3H]RX821002 (the radioligand) and varying concentrations of unlabeled this compound (the competitor).

-

Total binding is determined in the absence of a competitor, while non-specific binding is measured in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM norepinephrine) to saturate the receptors.

-

The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Counting:

-